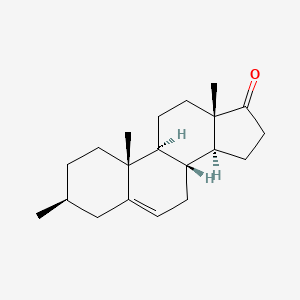

3-Methylandrost-5-en-17-one

Description

Structure

3D Structure

Properties

CAS No. |

90468-14-7 |

|---|---|

Molecular Formula |

C20H30O |

Molecular Weight |

286.5 g/mol |

IUPAC Name |

(3S,8R,9S,10R,13S,14S)-3,10,13-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C20H30O/c1-13-8-10-19(2)14(12-13)4-5-15-16-6-7-18(21)20(16,3)11-9-17(15)19/h4,13,15-17H,5-12H2,1-3H3/t13-,15-,16-,17-,19-,20-/m0/s1 |

InChI Key |

PDSLFUNQCAQCJE-SWEGMTMGSA-N |

SMILES |

CC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4=O)C)C |

Canonical SMILES |

CC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C |

Synonyms |

3 beta-methylandrost-5-ene-17-one 3-BMAEO 3-methylandrost-5-en-17-one |

Origin of Product |

United States |

Synthetic Methodologies and Structural Characterization of 3 Methylandrost 5 En 17 One

De Novo Synthetic Strategies for 3-Methylandrost-5-en-17-one

The de novo synthesis of this compound is not a trivial process and typically relies on the partial synthesis from readily available natural steroid precursors. britannica.com These strategies involve a series of chemical modifications to introduce the required methyl group at the C-3 position and ensure the presence of a ketone at C-17, along with the characteristic double bond at the C-5 position.

The economic and practical synthesis of complex steroids like this compound begins with the selection of an appropriate starting material. britannica.com Naturally occurring steroids, which are abundant and possess the core tetracyclic structure, are ideal precursors. wikipedia.org

Epiandrosterone (3β-hydroxy-5α-androstan-17-one): This steroid is a common starting material in steroid synthesis. nih.govmdpi.com To convert it to the target compound, several transformations are necessary. The 3β-hydroxyl group must be converted into a 3-methyl group, and a double bond must be introduced at the Δ5 position. The 17-keto group is already present in the precursor. A typical initial step involves the protection of the 17-ketone, often as a ketal, to prevent its reaction in subsequent steps. The introduction of the Δ5 double bond can be achieved through various methods, such as bromination at C-5 followed by dehydrobromination.

Diosgenin Derivatives: Diosgenin, a sapogenin found in plants of the Dioscorea species, is a cornerstone of the steroid pharmaceutical industry. Its degradation provides access to key intermediates like dehydroepiandrosterone (B1670201) (DHEA, 3β-hydroxyandrost-5-en-17-one). nih.gov DHEA is a particularly suitable precursor as it already contains the androst-5-en-17-one (B22085) skeleton. The primary challenge then becomes the specific modification of the 3β-hydroxyl group to a 3-methyl group.

The following table summarizes the key features of these precursors in the context of synthesizing this compound.

| Precursor | Chemical Name | Key Structural Features | Necessary Transformations |

| Epiandrosterone | 3β-hydroxy-5α-androstan-17-one | 5α-androstane skeleton, 3β-OH, 17-C=O | Introduction of Δ5 double bond, Conversion of 3β-OH to 3-CH₃ |

| DHEA (from Diosgenin) | 3β-hydroxyandrost-5-en-17-one | Androst-5-ene skeleton, 3β-OH, 17-C=O | Conversion of 3β-OH to 3-CH₃ |

The introduction of a methyl group at the C-3 position is the most critical and challenging step in the synthesis of this compound from common precursors.

Ketone Formation: The 17-ketone is often present in the precursor (e.g., DHEA, Epiandrosterone). If starting from a precursor with a 17-hydroxyl group, a simple oxidation reaction, for instance using chromic acid or pyridinium (B92312) chlorochromate (PCC), would yield the desired 17-ketone.

C-3 Methylation: The methylation of the C-3 position can be approached in several ways, typically involving the corresponding 3-keto intermediate, androst-5-en-3,17-dione.

Enolate Formation and Alkylation: The 3-keto group can be converted into an enolate using a strong base like lithium diisopropylamide (LDA). This enolate can then be trapped with a methylating agent such as methyl iodide (CH₃I). cdnsciencepub.com This reaction, however, can lead to a mixture of products, including C-2 and C-4 methylated steroids, and O-alkylation to form an enol ether. Controlling the regioselectivity is crucial.

Reductive Methylation: An alternative involves the reductive amination of the 3-ketone to form an enamine, followed by methylation and hydrolysis.

From a 3-hydroxyl group: Direct displacement of a 3-hydroxyl group (or its tosylate/mesylate derivative) with an organometallic reagent (e.g., a methyl cuprate) is another possibility, though it can be complicated by elimination reactions.

A plausible synthetic sequence starting from DHEA is outlined below:

Protection of the 17-ketone: Reaction with ethylene (B1197577) glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form a 17-ketal.

Oxidation of the 3-hydroxyl group: Use of an oxidizing agent like PCC to form the 3-ketone.

Methylation: Formation of the enolate of the 3-ketone and subsequent reaction with methyl iodide. acs.org This step requires careful optimization to favor C-3 methylation.

Deprotection: Acid-catalyzed hydrolysis to remove the 17-ketal and restore the 17-ketone.

Stereochemistry is a critical aspect of steroid synthesis due to the numerous chiral centers in the molecule. britannica.com The stereochemistry of the core nucleus is retained from the natural precursor. The primary stereochemical challenge in the synthesis of this compound is controlling the orientation of the new methyl group at C-3.

The alkylation of a 3-ketosteroid enolate can proceed from either the axial or equatorial face, leading to two different stereoisomers (3α-methyl and 3β-methyl). The outcome is governed by principles of kinetic versus thermodynamic control. cdnsciencepub.com

Kinetic Control: Typically achieved at low temperatures with a strong, hindered base, kinetic alkylation often results in the approach of the electrophile (methyl iodide) from the less sterically hindered face. For the androstane (B1237026) nucleus, this often favors axial attack (α-face). cdnsciencepub.com

Thermodynamic Control: Using conditions that allow for equilibration (e.g., higher temperatures, protic solvents), the more stable product will be favored. In many cases, an equatorial substituent is thermodynamically more stable.

The choice of reaction conditions—base, solvent, temperature, and reaction time—is therefore paramount in directing the stereochemical outcome of the C-3 methylation. chinesechemsoc.org For instance, studies on the methylation of bicyclic ketones like camphor (B46023) have shown that kinetic methylation leads to the exo product, while equilibration under acidic or basic conditions yields the more stable endo product. cdnsciencepub.com Similar principles apply to the more complex steroid framework.

Derivatization and Analog Synthesis of this compound

Once synthesized, the this compound scaffold can be further modified to create a library of analogs for structure-activity relationship (SAR) studies. These modifications can involve the introduction of new functional groups or alterations to the ring structure itself. clockss.org

The androstane nucleus is amenable to a wide range of chemical transformations to introduce new functionalities. rsc.org

At C-17: The 17-ketone is a versatile functional group. It can be reduced to a 17β-hydroxyl group, which can then be esterified or etherified. nih.gov It can also undergo nucleophilic addition with organometallic reagents or cyanide to introduce alkyl, alkynyl, or amino functionalities at C-17. nih.gov For example, reaction with KCN can lead to a 17α-cyanohydrin, which can be further reduced to a 17α-aminomethyl group. nih.gov

At the Δ5 Double Bond: The double bond can be subjected to epoxidation, dihydroxylation, or hydrogenation. Epoxidation followed by ring-opening can introduce functional groups at C-5 and C-6.

At other positions: Enzymatic methods, particularly using cytochrome P450 enzymes, have been developed for highly regioselective and stereoselective hydroxylation of the steroid scaffold at various positions, such as C-2, C-7, or C-16. rsc.orgresearchgate.net

The table below provides examples of functional groups that can be introduced onto the androstane nucleus.

| Position | Reaction Type | Reagents | Resulting Functional Group |

| C-17 | Reduction | NaBH₄ | 17β-Hydroxyl |

| C-17 | Hydrocyanation | KCN, Acetic Acid | 17α-Hydroxy, 17α-Cyano |

| C-17 | Alkylation/Alkynylation | Organolithium/Grignard reagents | 17α-Alkyl/Alkynyl, 17β-Hydroxyl |

| C-16 | Enzymatic Hydroxylation | Cytochrome P450 enzymes | 16α- or 16β-Hydroxyl |

| C-7 | Enzymatic Hydroxylation | Cytochrome P450 7B1 | 7α- or 7β-Hydroxyl |

| C-6 | Alkylation | Alkylcuprates | 6-Alkyl |

More profound structural changes to the steroid nucleus can also be achieved to explore a wider chemical space.

Ring Contraction/Expansion (Nor- and Homo-steroids): Chemical rearrangements can be employed to remove a carbon from a ring (e.g., A-nor or B-nor steroids) or add a carbon (homo-steroids). nih.gov These modifications significantly alter the shape and biological properties of the molecule. nih.gov

Ring Cleavage (Seco-steroids): Oxidative cleavage of a ring, most commonly the B-ring, leads to seco-steroids. wikipedia.org This strategy is famously used in the synthesis of Vitamin D analogs. wikipedia.org

Heterosteroids: One or more carbon atoms of the steroid skeleton can be replaced by a heteroatom, such as nitrogen, to create azasteroids. clockss.org This is often achieved through multi-step synthesis involving ring-opening and re-closure reactions.

Annulation of New Rings: Additional rings can be fused to the steroid skeleton. For example, heterocyclic rings like pyrazoles or isoxazoles can be built onto the existing rings, often starting from a keto-enol system. clockss.orgresearchgate.net

Double Bond Isomerization: The Δ5 double bond can be isomerized to the Δ4 position under acidic or basic conditions, which converts the β,γ-unsaturated ketone into a more stable α,β-unsaturated ketone system.

These advanced synthetic modifications allow for the generation of structurally diverse steroid analogs, which are invaluable in the discovery of new therapeutic agents.

Advanced Structural Elucidation Techniques for this compound and its Synthetic Analogs

The definitive identification and structural characterization of this compound and its synthetic analogs rely on a combination of powerful analytical methods. These techniques provide unambiguous evidence of the molecular structure, stereochemistry, and purity of the synthesized compounds.

Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance Spectroscopy, High-Resolution Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation of steroidal compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are cornerstone techniques that offer detailed insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are primary tools for determining the carbon-hydrogen framework of this compound. wikipedia.org The chemical shifts, signal multiplicities, and coupling constants in ¹H NMR spectra provide information about the electronic environment and connectivity of protons in the molecule. wikipedia.org For instance, the presence of a methyl group at the C3 position would be confirmed by a characteristic singlet or doublet in a specific region of the ¹H NMR spectrum. The olefinic proton at C6 would also present a distinct signal.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and their directly attached carbon atoms, respectively. This allows for the complete assignment of all proton and carbon signals in the steroid's complex structure. wikipedia.org

Interactive Data Table: Illustrative ¹H NMR Data for a Related Androstane Steroid

| Proton Assignment | Exemplary Chemical Shift (ppm) | Multiplicity |

| C18-H₃ | ~0.90 | s |

| C19-H₃ | ~1.05 | s |

| Olefinic H | ~5.30-5.90 | m |

| C3-CH₃ | Variable | s or d |

Note: This table is illustrative and based on general knowledge of steroid NMR spectra. Actual values for this compound would require experimental determination.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. dshs-koeln.de For this compound (C₂₀H₃₀O), the expected exact mass would be calculated and compared to the experimentally determined value, confirming the molecular formula. rug.nl

Gas chromatography coupled with mass spectrometry (GC-MS) is a standard method for analyzing steroids. rug.nl The fragmentation pattern observed in the mass spectrum provides valuable structural information. For 17-keto steroids, characteristic fragmentation pathways help to identify the core structure. The presence of the methyl group at C3 would also influence the fragmentation, potentially leading to specific fragment ions that can be used for its identification. Some 17-methyl steroids are known to predominantly form low mass fragment ions, such as at m/z 143. dshs-koeln.de

X-ray Crystallography for Conformation and Absolute Configuration Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.organton-paar.com This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers within the molecule.

For a molecule with multiple stereocenters like this compound, obtaining a single crystal suitable for X-ray diffraction analysis is a crucial step. wikipedia.org Once a suitable crystal is obtained and analyzed, the resulting electron density map allows for the unambiguous determination of the steroid's conformation, including the chair/boat conformations of the cyclohexane (B81311) rings and the orientation of the methyl group at C3.

While a specific crystal structure for this compound has not been reported in the reviewed literature, crystallographic data for analogous androstane derivatives are available. For example, the crystal structure of 17α-hydroxy-17-methylandrost-4-ene-17-one has been determined, revealing key structural features of the steroid nucleus. researchgate.net Such studies on related compounds provide a solid foundation for understanding the likely solid-state conformation of this compound.

Interactive Data Table: Exemplary Crystallographic Data for an Androstane Analog

| Parameter | Example Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.382 |

| b (Å) | 12.841 |

| c (Å) | 43.350 |

| Z (molecules/unit cell) | 8 |

Note: This data is for 17α-hydroxy-17-methylandrost-4-ene-17-one and serves as an illustration of the type of information obtained from X-ray crystallography. researchgate.net

Metabolic Pathways and Enzymatic Biotransformations of 3 Methylandrost 5 En 17 One

In Vitro Metabolic Profiling and Metabolite Identification

In vitro models are essential tools for predicting the metabolic fate of a compound in a living system. These systems allow for the investigation of metabolic pathways and the identification of enzymes responsible for biotransformation in a controlled environment.

Hepatic microsomes, which are vesicles derived from the endoplasmic reticulum of liver cells (hepatocytes), are a standard and widely used in vitro system for studying drug metabolism. nih.gov These preparations are rich in key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily and UDP-glucuronosyltransferases (UGTs), which are responsible for the majority of Phase I and Phase II reactions, respectively. nih.gov

In the context of a compound like 3-Methylandrost-5-en-17-one, incubation with rat liver microsomes in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions) would be a primary step in metabolic profiling. researchgate.net This process allows for the generation and subsequent identification of metabolites. The rate of disappearance of the parent compound can also be measured to determine its metabolic stability. nih.gov Studies on other synthetic androgens have successfully used rat liver microsomes to identify oxidative metabolites, demonstrating the utility of this system for steroid biotransformation research. drugbank.com

To identify the specific enzymes responsible for the metabolism of a compound, recombinant enzyme systems are employed. These systems express a single, specific human or animal enzyme, allowing for precise determination of its role in metabolizing a substrate.

Cytochrome P450 (CYP) Enzymes : The CYP superfamily is a critical group of enzymes that catalyze a wide array of oxidative reactions. hyphadiscovery.com For a steroid like this compound, CYPs would be expected to catalyze hydroxylation at various positions on the steroid's core structure. Studies on similar steroids have shown that isoforms such as CYP3A4, CYP2C9, and CYP2C19 are often involved in steroid bioactivation and metabolism. nih.gov

Hydroxysteroid Dehydrogenases (HSDs) : HSDs are a class of oxidoreductases that play a pivotal role in steroid metabolism by catalyzing the interconversion of keto and hydroxyl groups. wikipedia.org For this compound, the 17-keto group is a primary target for 17β-HSD, which would reduce it to a 17β-hydroxy group. wikipedia.orgnih.gov Other HSDs, such as 3α-HSD and 3β-HSD, could act on the molecule following other transformations. nih.gov

Reductases : Enzymes such as 5α-reductase and 5β-reductase are responsible for the reduction of the double bond in the steroid nucleus. In the case of this compound, the Δ5 double bond would be a substrate for these enzymes, leading to the formation of 5α- or 5β-reduced metabolites.

Phase I metabolism involves the introduction or exposure of functional groups, which typically increases the polarity of the compound. nih.gov For this compound, several Phase I transformations are anticipated based on its structure and the known metabolism of similar androgens. nih.govnih.gov

Reduction : The most predictable initial metabolic step is the reduction of the 17-keto group by 17β-hydroxysteroid dehydrogenase (17β-HSD) to form the corresponding 17β-hydroxy metabolite, 3-Methylandrost-5-en-17β-ol. wikipedia.org Additionally, the double bond at C5-C6 can be reduced by 5α- or 5β-reductases.

Hydroxylation : CYP-mediated hydroxylation can occur at multiple positions on the androstane (B1237026) skeleton. Common sites of hydroxylation for steroids include C2, C6, C7, and C16.

Oxidation : While the primary functional group is a ketone, other positions could potentially be oxidized.

Epimerization : The stereochemistry at certain carbon atoms can be altered by enzymatic action. For instance, after reduction of the 17-keto group, epimerization at C-17 could potentially occur. nih.gov

The table below outlines the potential Phase I metabolites of this compound.

| Metabolite Name | Metabolic Reaction | Enzyme Class |

|---|---|---|

| 3-Methylandrost-5-en-17β-ol | Reduction of 17-keto group | 17β-Hydroxysteroid Dehydrogenase (HSD17B) |

| 3-Methyl-5α-androstan-17-one | Reduction of Δ5 double bond | 5α-Reductase |

| 3-Methyl-5β-androstan-17-one | Reduction of Δ5 double bond | 5β-Reductase |

| Hydroxy-3-methylandrost-5-en-17-one | Hydroxylation | Cytochrome P450 (CYP) |

| 3-Methyl-5α-androstane-3α/β,17β-diol | Reduction (Δ5 and 17-keto) | 5α-Reductase, 17β-HSD, 3α/β-HSD |

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which significantly increases water solubility and facilitates excretion. nih.govdrughunter.com The primary Phase II reactions for steroids are glucuronidation and sulfation. uomus.edu.iqnih.gov

Glucuronidation : This is a major conjugation pathway where glucuronic acid is attached to hydroxyl groups. youtube.com The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). Hydroxylated metabolites of this compound would be prime substrates for glucuronidation.

Sulfation : This pathway involves the transfer of a sulfonate group to a hydroxyl group, a reaction catalyzed by sulfotransferases (SULTs). nih.gov Sulfation is another common route for steroid metabolism, resulting in highly water-soluble sulfate (B86663) esters.

Phase I metabolites, particularly those with newly formed hydroxyl groups, would serve as the primary substrates for these conjugation reactions.

In Vivo Metabolic Fate in Preclinical Animal Models

To understand the complete metabolic profile, including absorption, distribution, metabolism, and excretion (ADME), in vivo studies in animal models are necessary.

Rodent models, such as rats and mice, are commonly used in preclinical studies to investigate the excretion of metabolites. Following administration of the compound, urine and feces are collected over a period of time to identify and quantify the excreted metabolites. plos.org For steroids, excretion occurs via both urine and bile (into feces), with the proportion depending on the compound's properties and the specific animal model. The metabolites are typically excreted as their water-soluble glucuronide and sulfate conjugates. researchgate.net While specific excretion studies on this compound are not readily found, studies on other androgens in rats have confirmed that the primary routes of elimination are urinary and fecal excretion of conjugated metabolites. plos.org

Comparative Metabolic Studies in Equine Models

Studies on the metabolism of synthetic anabolic steroids in horses are crucial for detecting their illicit use in equine sports. While direct metabolic studies on this compound in equine models are not extensively detailed in the available research, inferences can be drawn from studies on structurally similar compounds. For instance, the metabolism of mesterolone (B1676316), a 1α-methylated androgen, has been investigated in horses. Following oral administration to thoroughbred geldings, mesterolone was extensively metabolized, with the parent drug not being detected in urine. Key metabolites identified included 1α-methyl-5α-androstan-3α-ol-17-one, 1α-methyl-5α-androstan-3β-ol-17-one, and 1α-methyl-5α-androstane-3β,17β-diol. madbarn.com

Similarly, studies on 1-testosterone in horses revealed that the parent drug and several metabolites could be detected in urine. nih.gov The identified metabolites included various diol and dione (B5365651) derivatives, indicating that reduction and oxidation are common metabolic pathways for anabolic steroids in equine species. nih.gov The biotransformation of other anabolic steroids like methenolone (B1676379) acetate (B1210297) in horses also shows extensive metabolism, with no parent compound found in urine and the identification of several reduced and oxidized metabolites. researchgate.net These studies collectively suggest that this compound would likely undergo significant biotransformation in horses, primarily through reduction of the A-ring and the 17-keto group, as well as hydroxylation at various positions.

Identification of Species-Specific Metabolic Differences

The metabolism of steroids can vary significantly between different species, which has implications for both therapeutic use and drug testing. For example, a study on the metabolism of androst-5-ene-3β,17β-diol (a related steroid) in hepatocytes from rats, dogs, monkeys, and humans revealed striking differences. nih.gov Rat hepatocytes predominantly produced highly oxidized metabolites, while monkey and human hepatocytes mainly formed conjugates of the parent compound and dehydroepiandrosterone (B1670201) (DHEA). nih.gov Canine metabolism showed an intermediate profile between rats and primates. nih.gov

Such species-specific differences are also observed in the activity of key metabolic enzymes. For instance, studies on the hydroxylation of 5α-androstane-3β,17β-diol by prostate microsomes from rats, monkeys, and humans have highlighted variations in the cytochrome P-450 enzyme systems responsible for these transformations. nih.gov These differences in metabolic pathways and enzyme activities underscore the importance of conducting species-specific studies to accurately identify biomarkers of exposure to compounds like this compound. Generalizing metabolic data from one species to another can be misleading and may result in the failure to detect illicit substance use.

Enzymatic Mechanisms Driving this compound Biotransformation

Role of Steroid 5α- and 5β-Reductases in A-Ring Reduction

The reduction of the A-ring is a critical step in the metabolism of many steroids, including androgens. This process is catalyzed by steroid 5α-reductases and 5β-reductases, which convert the Δ4-3-keto structure to a saturated A-ring. 5α-reductases produce a planar steroid with an A/B trans ring-junction, while 5β-reductases create a bent structure with an A/B cis-ring junction. nih.gov In humans, there are three isozymes of 5α-reductase (SRD5A1, SRD5A2, and SRD5A3) and a single 5β-reductase (AKR1D1). nih.gov

The presence of a double bond at the C1-C2 position, as seen in some synthetic steroids, can inhibit the activity of 5α-reductase. nih.gov However, for steroids with a Δ4 or Δ5 structure, A-ring reduction is a major metabolic pathway. For instance, the metabolism of 11-ketotestosterone (B164220) is primarily driven by 5β-reductase (AKR1D1) and to a lesser extent by 5α-reductase (SRD5A2). birmingham.ac.ukdntb.gov.ua These enzymes are crucial in both the activation and inactivation of androgens. nih.gov For this compound, it is expected that 5α- and 5β-reductases would play a significant role in its A-ring reduction, leading to the formation of various saturated metabolites.

Activity of 3β-Hydroxysteroid Dehydrogenase/Δ5–Δ4 Isomerase

The enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) is a key player in the biosynthesis of all active steroid hormones. wikipedia.org It catalyzes the conversion of Δ5-3β-hydroxysteroids to the corresponding Δ4-3-keto configuration. wikipedia.org This bifunctional enzyme is essential for the production of progesterone (B1679170), glucocorticoids, mineralocorticoids, androgens, and estrogens. wikipedia.org

In the context of this compound, which has a Δ5-ene structure, 3β-HSD would be responsible for oxidizing the 3β-hydroxyl group (if formed through reduction of a 3-keto group) and isomerizing the Δ5 double bond to the Δ4 position. This would generate a more hormonally active Δ4-3-keto steroid. The activity of 3β-HSD has been demonstrated with various substrates, including dehydroepiandrosterone (DHEA) and pregnenolone (B344588). nih.govmedscape.com Furthermore, some isoforms of 3β-HSD also exhibit 17β-hydroxysteroid dehydrogenase activity, which could further contribute to the metabolic cascade of this compound. nih.gov

Cytochrome P450 (CYP) Isoform-Specific Metabolisms (e.g., Hydroxylations, Aromatization)

Cytochrome P450 (CYP) enzymes are a superfamily of hemoproteins that play a central role in the metabolism of a wide variety of endogenous and exogenous compounds, including steroids. nih.gov These enzymes are responsible for a range of reactions, primarily oxidations such as hydroxylations. nih.gov In the metabolism of steroids, CYP enzymes are involved in numerous steps, including the hydroxylation at various positions on the steroid nucleus.

Several CYP isoforms are known to be involved in steroid metabolism. For example, the CYP3A subfamily, particularly CYP3A4, is responsible for the metabolism of over 30% of drugs and is abundant in the human body. nih.gov Other CYPs, such as those from the CYP1, CYP2, and other families, also contribute to steroid biotransformation. nih.gov In the case of this compound, it is highly probable that various CYP isoforms would be involved in its hydroxylation at different positions, leading to a diverse array of hydroxylated metabolites. Aromatization, the conversion of androgens to estrogens, is another key reaction catalyzed by a specific CYP enzyme, aromatase (CYP19A1). While not directly studied for this compound, this pathway is a possibility depending on the substrate specificity of aromatase.

UDP-Glucuronosyltransferase (UGT) Mediated Conjugation Mechanisms

Glucuronidation, a major phase II metabolic reaction, involves the conjugation of a glucuronic acid moiety to a substrate, making it more water-soluble and facilitating its excretion. wikipedia.org This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.orgnih.gov Steroids and their metabolites are common substrates for UGTs.

The human UGT superfamily consists of two families (UGT1 and UGT2) and several subfamilies, each with distinct but sometimes overlapping substrate specificities. nih.gov Studies on the glucuronidation of various androstane steroids have shown that specific UGTs, such as UGT2B7, UGT2B15, and UGT2B17, exhibit stereo- and regioselectivity in their conjugation of hydroxyl groups at different positions on the steroid nucleus. nih.gov For example, UGT2B7 preferentially conjugates at the 3-OH position, while UGT2B17 can conjugate at both the 3-OH and 17-OH positions. nih.gov It is therefore expected that the hydroxylated metabolites of this compound would undergo conjugation with glucuronic acid, mediated by specific UGT isoforms, to form water-soluble glucuronide conjugates that can be readily eliminated in the urine.

Table of Compounds

Influence of Steroidal Structural Features on Metabolic Pathways and Rates

The metabolic fate of a steroid is intricately linked to its three-dimensional structure. Specific functional groups and their stereochemistry can either facilitate or hinder enzymatic transformations, thereby dictating the metabolic pathways and the rate at which they proceed. In the case of this compound, its unique structural characteristics—a methyl group at the C-3 position, a double bond between C-5 and C-6, and a ketone at C-17—profoundly influence its biotransformation compared to endogenous androstanes.

The presence of a methyl group at the C-3 position represents a significant deviation from the typical 3-hydroxy or 3-keto structure found in most biologically active steroids. This substitution has a profound impact on the initial steps of metabolism that typically occur in the A-ring. For many androstane-based steroids, the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) plays a crucial role in converting Δ5-3β-hydroxy steroids into the corresponding Δ4-3-keto configuration. The absence of a hydroxyl group at C-3 in this compound precludes it from being a substrate for the dehydrogenase activity of 3β-HSD. Furthermore, the presence of a methyl group instead of a ketone at this position prevents the typical reductive metabolism seen for many synthetic anabolic-androgenic steroids (AAS).

The steric bulk of the 3-methyl group is a critical determinant of its metabolic profile. Depending on its orientation (alpha or beta, axial or equatorial), the methyl group can sterically hinder the approach of metabolizing enzymes to the A-ring and adjacent sites. libretexts.orgreddit.com An axial methyl group, for instance, can create significant steric hindrance on the alpha-face of the steroid, potentially slowing down or preventing enzymatic attack at nearby positions. ucalgary.camsu.edu Conversely, an equatorial methyl group would present a different steric profile, potentially allowing for greater access to certain enzymatic sites. This steric influence can significantly alter the regioselectivity of hydroxylating enzymes such as cytochrome P450s, directing them to more accessible positions on the steroid nucleus. researchgate.netresearchgate.net

Given the unique structure of this compound, its metabolic pathways are likely to be dominated by transformations at sites remote from the C-3 position. Hydroxylation at various positions on the steroid nucleus by cytochrome P450 enzymes is a probable metabolic route. The regioselectivity of these hydroxylations would be influenced by the steric and electronic effects of the 3-methyl group and the Δ5 double bond.

The following interactive data table summarizes the influence of key structural features on the metabolic pathways of androstane-based steroids, drawing comparisons that help to infer the metabolism of this compound.

| Structural Feature | Common Androstane Steroids (e.g., DHEA, Androstenedione) | This compound | Influence on Metabolism |

| C-3 Functional Group | 3β-hydroxyl or 3-keto | 3-methyl | The 3-methyl group blocks the action of 3β-HSD and 3-ketosteroid reductases, preventing the typical A-ring metabolism. This directs metabolism to other parts of the steroid nucleus. |

| A/B Ring Fusion & Double Bonds | Δ5 or Δ4 | Δ5 | The Δ5 bond, in the absence of a 3-hydroxyl group, is less likely to undergo isomerization. It may influence the overall conformation and accessibility of other sites to enzymatic attack. |

| C-17 Functional Group | 17-keto or 17β-hydroxyl | 17-keto | The 17-keto group is a primary site for reduction by 17β-HSDs, a common metabolic pathway for both endogenous and synthetic steroids. |

| Alkylation | Typically none on the A-ring | 3-methyl | The methyl group increases the lipophilicity of the molecule and introduces steric hindrance that can alter the rate and regioselectivity of enzymatic reactions like hydroxylation. |

The following table details research findings on the metabolism of structurally related methylated androstanes, which can provide insights into the potential metabolic fate of this compound.

| Parent Compound | Observed Metabolic Reactions | Resulting Metabolites | Research Findings |

| Methyltestosterone (B1676486) (17α-methyl-androst-4-en-17β-ol-3-one) | A-ring reduction (5α and 5β), 3-keto reduction, hydroxylation (e.g., at C-6, C-16), epimerization at C-17 | 17α-methyl-5α-androstane-3α,17β-diol, 17α-methyl-5β-androstane-3α,17β-diol, various hydroxylated and epimerized products | Demonstrates that even with A-ring modifications, reduction and hydroxylation at various positions are common metabolic pathways. |

| Mesterolone (1α-methyl-5α-androstan-17β-ol-3-one) | Oxidation of the 17β-hydroxyl group, reduction of the 3-keto group, hydroxylation at C-18 and C-6 | 1α-methyl-5α-androstane-3,17-dione, 3α,18-dihydroxy-1α-methyl-5α-androstan-17-one, 3α,6ξ,18-trihydroxy-1α-methyl-5α-androstan-17-one | Highlights that methyl-substituted androstanes undergo extensive hydroxylation at multiple sites. |

| Drostanolone (2α-methyl-5α-androstan-17β-ol-3-one) | Reduction of the 3-keto group | 3α-hydroxy-2α-methyl-5α-androstan-17-one | Shows that A-ring alkylation can still permit reductive metabolism of a nearby keto group. |

Biological Interactions and Mechanistic Insights of 3 Methylandrost 5 En 17 One Preclinical Research

Ligand-Receptor Binding and Activation Studies

The interaction of steroidal compounds with nuclear receptors is a cornerstone of their biological activity, dictating their hormonal and metabolic effects.

Androgenic anabolic steroids (AAS) are derivatives of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), and they primarily exert their effects by binding to and activating the androgen receptor (AR). nih.gov This ligand-receptor interaction causes a conformational change in the AR, which then translocates to the cell nucleus, forms a homodimer, and binds to specific DNA sequences known as androgen response elements (AREs). nih.gov This process modulates the transcription of target genes, leading to the physiological and anabolic effects associated with androgens, such as increased skeletal muscle mass. nih.gov

Specific quantitative binding affinity data for 3-Methylandrost-5-en-17-one with the androgen receptor are not extensively detailed in publicly available preclinical literature. The biological activity of androstane (B1237026) steroids is highly dependent on their specific structure. The parent compound of this family, dehydroepiandrosterone (B1670201) (DHEA, or 3β-hydroxyandrost-5-en-17-one), is recognized as a prohormone with weak intrinsic androgenic activity, primarily acting as a precursor to more potent androgens. bioscientifica.comoup.com The substitution at the C3 position is a critical determinant of AR binding. It is plausible that the replacement of a 3β-hydroxyl group with a 3-methyl group would significantly alter the binding affinity and transactivation potential, though specific studies are required for confirmation. Studies on the related metabolite androst-5-ene-3β,17β-diol (ADIOL) have shown it to have a lower binding affinity for the AR compared to testosterone and DHT. nih.gov The relative binding affinities of various other anabolic steroids to the AR have been characterized and demonstrate a wide range of potencies. nih.gov

Relative Binding Affinities (RBA) of Various Steroids to the Androgen Receptor (AR) in Rat Skeletal Muscle

Comparison of the binding affinity of several anabolic-androgenic steroids to the androgen receptor, relative to methyltrienolone (B1676529) (MT). nih.gov

| Compound | Relative Binding Affinity (RBA)a |

|---|---|

| Methyltrienolone (MT) | 100 |

| 19-Nortestosterone (Nandrolone) | 53 |

| Methenolone (B1676379) | 41 |

| Testosterone | 31 |

| 1α-Methyl-DHT (Mesterolone) | 21 |

| Stanozolol | <5 |

| Methanedienone | <5 |

Certain androgens and their metabolites can interact with estrogen receptors (ERα and ERβ), mediating estrogen-like effects. nih.govnih.gov This interaction can happen directly or following metabolic conversion (aromatization) into estrogens. nih.gov For example, the androst-5-ene steroid and DHEA metabolite, androst-5-ene-3β,17β-diol (ADIOL), is known to have estrogenic properties, binding to and activating ERs. nih.gov Specifically, it has been shown to stimulate the growth of ER-positive breast cancer cells through an ER-mediated pathway. nih.gov

There is a lack of specific preclinical data concerning the direct interaction between this compound and estrogen receptors. Its potential for estrogenic activity would be contingent on either its direct binding affinity for ERs or its conversion into an estrogenic metabolite. As its A-ring is not aromatic, significant direct agonistic activity at the ER is considered less likely than that of classical estrogens like estradiol (B170435). However, studies have shown that various steroids can bind to both ER and AR with different degrees of preference and affinity. nih.gov

Relative Binding Affinities (RBA) of Various Steroids to the Estrogen Receptor (ER)

Comparison of the binding affinity of several steroids to the estrogen receptor, relative to estradiol (E2). nih.gov

| Compound | Receptor | Binding Affinity Order |

|---|---|---|

| Estradiol (E2) | ER | E2 > Estrone (B1671321) (E1) > ADIOL > 3β-DIOL > Testosterone (T) > DHT |

| Estrone (E1) | ER | |

| Androst-5-ene-3β,17β-diol (ADIOL) | ER | |

| 5α-androstane-3β,17β-diol (3β-DIOL) | ER | |

| Testosterone (T) | ER |

The progesterone (B1679170) receptor (PR) is another critical nuclear receptor that can be targeted by steroidal compounds. nih.govwikipedia.org Agents known as selective progesterone receptor modulators (SPRMs) can act as agonists, antagonists, or have mixed activity depending on the target tissue. wikipedia.orgnih.gov The precise chemical structure of a steroid dictates its binding characteristics and subsequent functional impact on the PR. nih.gov

Currently, there is no available preclinical research that specifically investigates the interaction of this compound with the progesterone receptor. The scientific focus on androst-5-en-17-one (B22085) derivatives has largely been on their androgenic potential and their role as inhibitors of enzymes like aromatase. core.ac.uknih.gov While DHEA is known to interact with a variety of nuclear receptors, these findings have not been specifically extrapolated to its 3-methylated analog in published studies. bioscientifica.com

Enzyme Modulation and Inhibition Mechanisms

The interaction of steroids with key metabolic enzymes is a critical aspect of their biological profile, influencing hormone homeostasis and the metabolism of other substances.

Aromatase (CYP19A1) is a crucial enzyme in steroidogenesis, responsible for converting androgens into estrogens through aromatization of the A-ring. nih.gov Consequently, inhibiting this enzyme is a validated therapeutic strategy for managing estrogen-dependent malignancies, particularly breast cancer. core.ac.uk Many steroidal aromatase inhibitors are structurally derived from the natural aromatase substrate, androstenedione (B190577). researchgate.net

Structure-activity relationship (SAR) studies have provided significant insights into the requirements for aromatase inhibition. It has been established that a carbonyl group at the C-3 position is not an absolute requirement for activity. core.ac.ukresearchgate.net Indeed, 3-deoxy-5-ene derivatives of androstenedione have been identified as competitive inhibitors of aromatase, suggesting that this compound could potentially interact with the enzyme. core.ac.uk Research on related 3-deoxy steroids found that compounds like 3-deoxy-androst-3-en-17-one and its 5α-epoxide derivative are potent competitive aromatase inhibitors. core.ac.uk Key structural features for effective binding include a degree of planarity in the A/B-ring region and a suitable conformation of the D-ring. core.ac.uk

Aromatase Inhibitory Activity for Androstenedione Analogs

Inhibitory constants (Ki) and IC50 values for selected 3-deoxy androstane derivatives against human placental aromatase. core.ac.ukresearchgate.net

| Compound | Ki (nM) | IC50 (nM) | Inhibition Type |

|---|---|---|---|

| 3-Deoxy-5α-androst-3-en-17-one | 50 | 225 | Competitive |

| 3-Deoxy-4α,5α-epoxy-androstan-17-one | 38 | 145 | Competitive |

The cytochrome P450 family 1 enzymes, including CYP1A1 and CYP1B1, play a significant role in the metabolism of various xenobiotics, including the activation of procarcinogens like polycyclic aromatic hydrocarbons. semanticscholar.org These enzymes are also involved in the metabolism of endogenous compounds such as steroid hormones. semanticscholar.orgjcancer.org Due to its overexpression in a variety of human tumors compared to healthy tissue, CYP1B1 has emerged as a promising target for cancer chemoprevention and therapy. semanticscholar.orgnih.gov

Preclinical studies specifically examining the inhibitory effects of this compound on CYP1A1 or CYP1B1 are not available. The development of CYP1B1 inhibitors has largely centered on non-steroidal molecules like flavonoids or significantly modified steroids. nih.govnih.gov While a few steroidal compounds have been identified as weak inhibitors of CYP1B1, potent steroidal inhibitors are rare. nih.gov For example, the endogenous steroid estrone (E1) was found to produce only moderate inhibition (40% at 3 µM). sci-hub.se Therefore, the capacity of this compound to modulate the activity of these carcinogen-activating enzymes has yet to be determined by specific preclinical investigation.

Effects on Steroidogenic Enzyme Activities (e.g., 3β-Hydroxysteroid Dehydrogenase, Steroid 5α-Reductase)

Preclinical research has identified this compound as a modulator of key enzymes involved in steroid biosynthesis. This synthetic steroid is recognized as an inhibitor of 3β-hydroxysteroid dehydrogenase (3β-HSD). scispace.comwikipedia.org 3β-HSD is a crucial enzyme that catalyzes the conversion of Δ⁵-3β-hydroxysteroids into the Δ⁴-3-keto configuration, a necessary step for the production of various hormonal steroids including progesterone, androgens, and estrogens. wikipedia.org The enzyme facilitates the conversion of pregnenolone (B344588) to progesterone, 17α-hydroxypregnenolone to 17α-hydroxyprogesterone, and dehydroepiandrosterone (DHEA) to androstenedione. wikipedia.org

Furthermore, the broader class of 5α-reductases, which are responsible for converting testosterone into the more potent androgen dihydrotestosterone (DHT), are also targets of steroidal compounds. wikipedia.orgtmc.edu There are three isoenzymes of 5α-reductase which are involved in androgen and estrogen metabolism. wikipedia.org While direct studies on this compound's effect on 5α-reductase are not detailed in the provided results, the structural similarity to other androstane steroids suggests potential interaction. For context, inhibitors of 5α-reductase can block the formation of DHT from both testosterone and androstenedione. nih.gov

Glucose-6-Phosphate Dehydrogenase (G6PD) Inhibition Mechanisms

This compound is a known noncompetitive inhibitor of glucose-6-phosphate dehydrogenase (G6PD). scispace.com G6PD is the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway, a metabolic route that provides reducing energy to cells by maintaining levels of the reduced co-enzyme NADPH. wikipedia.org The inhibition of G6PD by certain steroids, including DHEA and its analogs, has been studied to understand its mechanism. This inhibition is characterized as uncompetitive with respect to both the substrate (glucose 6-phosphate) and the coenzyme (NADP+). nih.gov This suggests that the inhibitor, such as this compound, binds to the ternary enzyme-coenzyme-substrate complex. nih.gov By inhibiting G6PD, the production of NADPH is reduced, which can lead to an increase in oxidative stress within the cell, a mechanism that is explored for its potential in cancer therapy. mdpi.com

Cellular and Molecular Biological Effects (In Vitro and Non-Human In Vivo Models)

Modulation of Cell Cycle Progression and Apoptosis in Hormone-Sensitive Cell Lines

In preclinical studies using hormone-sensitive cell lines, this compound and related C6-substituted androstane derivatives have demonstrated the ability to influence cell survival and proliferation. nih.gov Specifically, in an estrogen receptor-positive (ER+) breast cancer cell line that overexpresses aromatase (MCF-7aro), these compounds were found to disrupt cell cycle progression and induce apoptosis. nih.gov Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. plos.org The induction of apoptosis by these steroidal compounds was shown to occur through the mitochondrial pathway. nih.gov The effects of some of these compounds were dependent on the modulation of both the estrogen receptor (ER) and the androgen receptor (AR), which are key targets in hormone-sensitive cancers. nih.gov The progression of the cell cycle is a highly regulated process, and its deregulation is a hallmark of cancer. frontiersin.org The ability of these compounds to arrest the cell cycle and trigger apoptosis highlights their anti-proliferative potential in preclinical models. nih.govresearcher.life

Effects on Gene Expression Profiles (e.g., Regulation of CYP1A1/1B1 mRNA)

The cytochrome P450 enzymes CYP1A1 and CYP1B1 are involved in the metabolism of various compounds, including steroids and carcinogens. nih.govnih.gov Their expression is regulated by the aryl hydrocarbon receptor (AhR). nih.govplos.org Preclinical studies have shown that certain compounds can induce the mRNA expression of CYP1A1 and CYP1B1. For example, indirubin (B1684374) was found to transiently induce CYP1A1 and CYP1B1 mRNA in MCF-7 breast cancer cells. nih.gov In rat models, the regulation of these enzymes has also been observed, where blockade of D2-dopaminergic receptors led to a significant repression of CYP1A1, CYP1A2, and CYP1B1 mRNA expression in the liver. plos.org While direct data for this compound is not specified in the search results, the general principle is that steroidal compounds can influence the expression of these critical metabolic enzymes, which in turn can affect cellular responses to both endogenous hormones and exogenous substances.

Preclinical Mechanistic Studies on Chemoprevention and Cellular Responses in Rodent Models

Animal models are instrumental in the preclinical evaluation of potential chemopreventive agents. nih.gov Rodent models, such as those for prostate and colon carcinogenesis, have been used to study the effects of DHEA and its analogs. oup.comnih.gov For instance, the DHEA analog 16α-fluoro-5-androsten-17-one (fluasterone) has demonstrated chemopreventive activity by inhibiting tumor initiation and promotion in mouse skin and carcinogenesis in the rat colon and mammary glands. oup.com These studies often involve initiating cancer with a chemical carcinogen and then administering the test compound to assess its ability to prevent or slow tumor development. nih.govoup.com The mechanisms underlying these chemopreventive effects are multifaceted and can involve the inhibition of enzymes like G6PD, which is a known target of DHEA and its analogs like this compound. acta-endo.ro

Impact on Steroidogenesis in Animal Gonadal Tissues (e.g., Ovarian Steroidogenesis in Rats)

The synthesis of steroid hormones in the gonads is a complex process that can be influenced by external compounds. sav.sknih.gov Studies in rats have explored how synthetic steroids can affect ovarian steroidogenesis. For example, the synthetic antiprogestational steroid RMI 12,936 was found to potentially inhibit progesterone synthesis by acting as an alternative substrate for the enzyme Δ⁵-3-ketosteroid isomerase, rather than by altering the enzyme's activity directly. nih.gov This highlights a mechanism where a synthetic steroid can compete with endogenous precursors, thereby modulating the output of hormonal steroids. Ovarian steroidogenesis involves a "two-cell, two-gonadotropin" system where enzymes like aromatase (CYP19A1) in granulosa cells convert androgens (produced by theca cells) into estrogens. sav.sk Any compound that interferes with the enzymes or hormone receptors in this pathway can significantly impact reproductive health and function. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Function

The biological activities of steroidal compounds are intrinsically linked to their three-dimensional structure. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how specific structural features of a molecule, such as this compound, contribute to its biological function. These preclinical investigations involve systematically modifying the chemical structure of the parent compound and evaluating the resulting analogs for changes in activity. This approach provides valuable insights into the molecular interactions with biological targets, guiding the design of new compounds with potentially enhanced or more specific activities. For androstane derivatives, SAR studies often focus on modifications at the C-3 and C-17 positions and alterations to the steroid's tetracyclic core.

Detailed Research Findings

Research into the SAR of androstane derivatives reveals that minor structural changes can lead to significant shifts in biological activity, including anabolic, neuroactive, and antiproliferative effects.

Modifications at the C-3 Position: The nature and stereochemistry of the substituent at the C-3 position are critical determinants of biological activity. Studies comparing various 3-substituted androstane derivatives have highlighted the importance of this position for receptor binding and efficacy. For instance, the conversion of a 3-keto group to a 3-methylene group has been explored. A Wittig reaction on 17α-methyl-5α-androst-1-en-17β-ol-3-one yielded the corresponding 3-methylene derivative, demonstrating a viable synthetic route for C-3 modification. datapdf.com Subsequent isomerization of these 3-methylene compounds can lead to the formation of 3-methyl derivatives with a shifted double bond, for example, converting a 3-methylene-androst-4-ene into a 3-methyl-androsta-3,5-diene. datapdf.com

In the context of neurosteroid activity, SAR studies have established that a 3α-hydroxyl group is a common feature of highly active positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor. nih.gov The stereochemistry is paramount; the enantiomer of a naturally active steroid may bind in an inverted orientation at the receptor site, completely altering the structure-activity rules for its derivatives. nih.gov

Interactive Data Table: SAR of C-3 Modifications on the Androstane Skeleton

| Compound/Analog Type | Modification | Biological Context/Finding | Reference |

|---|---|---|---|

| 3-Methylene-17α-methyl-5α-androst-1-en-17β-ol | Introduction of a 3-methylene group from a 3-one | Demonstrates high anabolic activity with a favorable anabolic-androgenic ratio. | datapdf.com |

| 3-Methyl-17α-methyl-5α-androst-2-en-17β-ol | Isomerization from 3-methylene analog | Leads to a decrease in anabolic/androgenic activity compared to the 3-methylene precursor. | datapdf.com |

| Androsterone (B159326) Analogs | Presence of a 3α-hydroxyl group | Generally required for potentiation of GABA-A receptors. | nih.gov |

| ent-Androsterone Analogs | Inverted stereochemistry | Binds to GABA-A receptors in an inverted orientation, altering the SAR profile compared to natural steroids. | nih.govnih.gov |

Modifications of the Steroid Nucleus: Alterations to the four-ring steroid nucleus, including the position of double bonds and the addition of substituents, have profound effects on biological function. The introduction of unsaturation, such as a double bond at Δ¹, can significantly influence anabolic activity. datapdf.com For example, 3-Methylene-17α-methylandrost-1-en-17β-ol was noted for its high anabolic potential. datapdf.com

Interactive Data Table: SAR of Steroid Nucleus Modifications

| Compound/Analog Type | Modification | Biological Context/Finding | Reference |

|---|---|---|---|

| Androst-1-ene derivatives | Double bond at C-1/C-2 | Associated with increased anabolic activity. | datapdf.com |

| 6α/β-Methylandrost-4-en-17-one | Methyl group at C-6 | Potent competitive inhibitors of aromatase, suggesting a hydrophobic pocket at the active site. | acs.org |

| 3β-Hydroxy-16-arylandrosta-5,8(14),15-trien-17-one | Introduction of Δ⁸(¹⁴) and Δ¹⁵ double bonds | Confers potent antiproliferative activity against human cancer cell lines. | nih.gov |

| 5α-androst-2-en-17-one metabolites | Conversion to 5β-configuration | An unexpected metabolic pathway, as the 5α-configuration is generally considered stable. | researchgate.net |

Modifications at the C-17 Position: The C-17 position is a frequent site for modification to modulate a steroid's activity and metabolic stability. The 17-keto group is often essential for binding to specific targets. For instance, a 17-carbonyl function is considered necessary for the effective binding of 3-deoxy steroids to the active site of aromatase. acs.org Replacing this carbonyl group with a hydroxyimine function can result in analogs that lack the intended biological activity. researchgate.net

Conversely, reducing the 17-keto group to a 17β-hydroxyl group or substituting it with other functionalities can lead to different biological profiles. The synthesis of 17β-aminoandrost-5-en-3β-ol derivatives, for example, led to compounds with pronounced oral hypocholesterolemic activity in preclinical models. researchgate.net The addition of a 17α-methyl group is a well-known modification used to increase the oral bioavailability of anabolic steroids by sterically hindering metabolic oxidation of the 17β-hydroxyl group. datapdf.com

Interactive Data Table: SAR of C-17 Modifications

| Compound/Analog Type | Modification | Biological Context/Finding | Reference |

|---|---|---|---|

| Androst-4-en-17-one | 17-carbonyl group | Necessary for tight binding to the aromatase active site. | acs.org |

| 17-Hydroxyimine androstane derivative | Replacement of 17-carbonyl with C=N-OH | Resulted in an analog without the original biological activity. | researchgate.net |

| 17β-Aminoandrost-5-en-3β-ol derivatives | Replacement of 17-carbonyl with an amino group | Resulted in compounds with hypocholesterolemic activity. | researchgate.net |

| 17α-Methyl-17β-ol derivatives | Addition of a 17α-methyl group | A common modification to enhance anabolic activity and oral bioavailability. | datapdf.com |

| 16-Aryl-androst-trien-17-ones | Aryl substitution at C-16 | Introduction of functionality adjacent to the 17-one leads to potent anticancer agents. | nih.gov |

Advanced Analytical Methodologies for 3 Methylandrost 5 En 17 One Research

High-Resolution Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analysis of 3-Methylandrost-5-en-17-one, enabling its separation from other related steroids and matrix components.

Gas Chromatography-Mass Spectrometry (GC-MS, GC-MS/MS, GC-HRMS)

Gas chromatography coupled with mass spectrometry is a powerful tool for the analysis of volatile and thermally stable compounds like this compound. To enhance volatility, derivatization is often required. tdx.catsigmaaldrich.com

GC-MS provides both retention time data for chromatographic separation and mass spectra for identification. Electron ionization (EI) is a common technique used in GC-MS, which can lead to extensive fragmentation, providing a characteristic fingerprint for the molecule. core.ac.ukwikipedia.org However, for some steroids, this can result in low abundance of the molecular ion. researchgate.net

GC-MS/MS (Tandem Mass Spectrometry) enhances selectivity and sensitivity by performing a second stage of mass analysis on a specific fragment ion from the first stage. This is particularly useful for detecting trace levels of the compound in complex matrices. dshs-koeln.denih.gov

GC-HRMS (High-Resolution Mass Spectrometry) offers highly accurate mass measurements, which aids in determining the elemental composition of the molecule and its fragments, further increasing confidence in identification. dshs-koeln.de

A common derivatization agent used for GC-MS analysis of steroids is a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide (NH4I), and ethanethiol. dshs-koeln.de

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UHPLC/HRMS, LC-ESI-MS/MS)

Liquid chromatography is well-suited for the analysis of less volatile and thermally labile compounds, and when coupled with mass spectrometry, it provides a highly sensitive and specific analytical platform.

LC-MS/MS is a widely used technique for the detection and quantification of steroids in biological fluids. nih.gov It offers excellent selectivity and sensitivity, making it ideal for doping control analysis. researchgate.net

UHPLC/HRMS (Ultra-High-Performance Liquid Chromatography/High-Resolution Mass Spectrometry) utilizes smaller particle sizes in the chromatography column, leading to faster analysis times and improved resolution. Combined with HRMS, it provides highly accurate mass data for confident identification.

LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) is a soft ionization technique that typically produces a prominent protonated molecule [M+H]+, which is then fragmented in the collision cell to produce characteristic product ions for identification and quantification. core.ac.uk

High Performance Liquid Chromatography with Advanced Detection (e.g., UV, Electrochemical Detection)

High-Performance Liquid Chromatography (HPLC) can be used with various detectors for the analysis of this compound and related compounds.

HPLC-UV: A method for the determination of progesterone (B1679170) in the presence of other Δ4-3-ketosteroids using HPLC with UV detection has been described. oup.comoup.com This technique is also applicable to the analysis of 17α-methyltestosterone in freshwater samples, with detection at 245 nm. scirp.org The absorbance is directly proportional to the concentration of the analyte. msu.edu

Electrochemical Detection: This detection method can offer high sensitivity for electrochemically active compounds.

Thin Layer Chromatography for Qualitative and Preparative Separations

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile technique used for the separation and qualitative identification of compounds. libretexts.orgwikipedia.org It can also be used on a preparative scale to purify small amounts of a substance. libretexts.org In the context of steroid analysis, TLC has been used for the comprehensive chemical characterization of complex mixtures and to monitor reactions. researchgate.netdaneshyari.combioline.org.br The separation is based on the differential affinity of the compound for the stationary phase (e.g., silica (B1680970) gel) and the mobile phase. wikipedia.org

Sample Preparation and Derivatization Strategies for Complex Biological Matrices

The analysis of this compound in biological matrices such as urine or plasma requires extensive sample preparation to remove interferences and concentrate the analyte.

Liquid-Liquid Extraction (LLE): This is a common technique to extract steroids from aqueous samples using an immiscible organic solvent. scielo.br

Solid-Phase Extraction (SPE): SPE is widely used for sample clean-up and concentration. C18 cartridges are often employed for the extraction of steroids from aqueous solutions. nih.govscirp.org

Derivatization: For GC-MS analysis, derivatization is crucial to increase the volatility and thermal stability of steroids. Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common method. sigmaaldrich.comdshs-koeln.demdpi.com This process replaces active hydrogens on hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com For some sterically hindered hydroxyl groups, more reactive reagents like trifluoroacetic anhydride (B1165640) may be necessary. mdpi.com Automated derivatization procedures can improve reproducibility and throughput. nih.gov

Quantitative and Qualitative Spectroscopic Characterization (e.g., NMR, UV-Vis Difference Spectroscopy, Fragmentation Analysis)

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. organicchemistrydata.orgbhu.ac.in Both ¹H and ¹³C NMR are used to determine the precise structure and stereochemistry of steroids. nih.gov The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum allow for the assignment of each proton and carbon atom in the molecule. organicchemistrydata.org

UV-Vis Difference Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edu It is useful for detecting the presence of chromophores, such as the α,β-unsaturated ketone moiety present in many steroids. uomustansiriyah.edu.iq The wavelength of maximum absorbance (λmax) is a characteristic property of a compound. msu.edu

Fragmentation Analysis

Mass spectrometry not only provides the molecular weight of a compound but also valuable structural information through the analysis of its fragmentation patterns. wikipedia.org Under electron ionization, molecules break apart in a reproducible manner, generating a unique mass spectrum. libretexts.org The fragmentation pathways can be elucidated by studying the mass spectra of related compounds and isotopically labeled analogs. core.ac.uk For example, the fragmentation of the trimethylsilyl (TMS) derivatives of steroids can provide information about the position of the TMS groups and the stereochemistry of the steroid nucleus. researchgate.net

Development of Certified Reference Materials and Analytical Standards for Research Purity and Identity

The integrity of research on any chemical entity, including this compound, is fundamentally reliant on the availability of highly characterized reference materials. Certified Reference Materials (CRMs) and analytical standards are indispensable for ensuring the purity and identity of the compound being studied, which in turn guarantees the reliability and reproducibility of experimental results. iaea.orgdshs-koeln.de The development of these standards is a meticulous process governed by international guidelines, such as those from the International Organization for Standardization (ISO), including ISO 17034 for the competence of reference material producers and ISO Guide 31 for the contents of certificates. lgcstandards.commdpi.com

The production of a CRM for this compound would involve several critical steps. Initially, the compound would be synthesized with a focus on achieving the highest possible purity. Following synthesis, a comprehensive characterization is undertaken to confirm its chemical identity and to quantify its purity. dshs-koeln.de This involves a battery of analytical techniques. The structural identity is typically confirmed using methods like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). lgcstandards.comacs.org The purity is quantitatively assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography with Flame Ionization Detection (GC-FID). lgcstandards.com

A crucial aspect of certifying a reference material is the determination of its purity with a stated uncertainty. iaea.orgdshs-koeln.de This process often involves inter-laboratory comparisons to ensure the accuracy and traceability of the certified value. iaea.org The stability of the reference material under specified storage conditions is also rigorously evaluated to establish a shelf-life and retest date. lgcstandards.com For a compound like this compound, this would be critical to ensure that researchers are using a standard that has not degraded over time.

Organizations such as the National Measurement Institute (Australia) and LGC Standards produce CRMs for a wide range of compounds, including anabolic steroids. lgcstandards.comanu.edu.auindustry.gov.au These materials are accompanied by a Certificate of Analysis which details the certified property values (e.g., purity as a mass fraction), the associated uncertainty, and the methods used for characterization. mdpi.comindustry.gov.au This documentation provides the end-user with the necessary information to have confidence in the quality of the standard. iaea.org The lack of a commercially available, specific CRM for this compound necessitates that researchers rely on custom synthesis and thorough in-house characterization, following the principles established for creating certified reference materials. acs.orgresearchgate.net

Table 1: Key Analytical Techniques in the Certification of a Reference Material for this compound

| Analytical Technique | Purpose in Certification | Expected Information for this compound |

| ¹H and ¹³C NMR | Structural elucidation and confirmation of identity. | Provides detailed information on the chemical structure, including the position of the methyl group and the double bond. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern for identity confirmation. | Confirms the molecular mass of C₂₀H₃₀O and provides a unique fragmentation pattern for identification. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Would show characteristic absorptions for the ketone group (C=O) and the carbon-carbon double bond (C=C). |

| HPLC/UV or GC/FID | Quantification of purity and detection of impurities. | Determines the percentage purity of the compound and separates it from any related substances or starting materials. |

| Karl Fischer Titration | Quantification of water content. | Measures the amount of water present in the material, which is crucial for an accurate purity assessment. |

| Melting Point Analysis | Assessment of purity. | A sharp and defined melting point range is indicative of high purity. |

Application of Advanced Biological Models in Analytical Research (e.g., Humanized Liver Rodent Models for Metabolite Generation)

These humanized liver rodent models are created by transplanting human hepatocytes into immunodeficient mice whose own livers have been selectively damaged. nih.govnih.gov The transplanted human hepatocytes proliferate and repopulate the mouse liver, creating a chimeric organ that exhibits human-like metabolic functions. nih.govvitalstar.com.cn This includes the expression profiles of key human drug-metabolizing enzymes, such as cytochrome P450 (CYP) enzymes, and phase II conjugation enzymes. nih.gov

The primary application of these models in the context of this compound research would be to generate and identify its human-specific metabolites in vivo. researchgate.net Following administration of the compound to these mice, urine and plasma samples can be collected and analyzed using high-resolution mass spectrometry techniques like LC-MS/MS. This allows for the detection and structural elucidation of metabolites that would be formed in humans, providing a more accurate prediction of its biotransformation pathways compared to conventional animal models. mdpi.com

Research on other steroids has demonstrated the utility of this approach. For example, studies with 4-androstene-3,17-dione in humanized liver mice showed a metabolic profile similar to that observed in humans, with androsterone (B159326) and etiocholanolone (B196237) as major metabolites. researchgate.net This highlights the potential of these models to identify key metabolic pathways for this compound, such as hydroxylation, reduction of the ketone group, and epimerization, which are common metabolic routes for anabolic androgenic steroids. nih.govnih.gov The identification of these metabolites is crucial for developing analytical methods to detect its use or exposure.

Table 2: Potential Metabolic Reactions of this compound Investigated Using Humanized Liver Rodent Models

| Metabolic Reaction | Potential Metabolite(s) | Analytical Significance |

| Reduction of 17-keto group | 3-Methylandrost-5-en-17β-ol, 3-Methylandrost-5-en-17α-ol | Identification of major hydroxylated metabolites. |

| Hydroxylation | Hydroxylated derivatives at various positions on the steroid nucleus. | Elucidation of Phase I metabolic pathways mediated by CYP enzymes. |

| Reduction of the Δ⁵ double bond | 3-Methyl-5α-androstan-17-one, 3-Methyl-5β-androstan-17-one | Understanding the saturation of the steroid A/B ring junction. |

| Epimerization | Formation of stereoisomers. | Important for developing stereospecific analytical methods. |

| Conjugation (Phase II) | Glucuronide and sulfate (B86663) conjugates of the Phase I metabolites. | Identification of water-soluble metabolites for excretion profiling. anu.edu.au |

Future Research Directions and Unexplored Avenues for 3 Methylandrost 5 En 17 One

Discovery and Characterization of Novel Metabolic Pathways and Previously Unidentified Metabolites

The metabolic profile of 3-Methylandrost-5-en-17-one is largely uncharted territory. The C3-methylation is expected to significantly influence its biotransformation compared to its non-methylated parent steroids. Future research should employ high-resolution mass spectrometry-based metabolomics to identify and quantify its metabolites in various biological matrices.

Beyond Phase I (modification) and Phase II (conjugation) metabolism, the role of Phase III transporters in the disposition of this compound and its conjugates is a critical, yet unexplored, area. These transporters are crucial determinants of a compound's absorption, distribution, and excretion. Future studies should investigate the interaction of its glucuronidated and sulfated metabolites with key efflux transporters. Understanding these interactions is vital for a holistic view of the compound's pharmacokinetics.

A potential research approach would involve cellular assays using cell lines that overexpress specific transporters to screen for potential substrates or inhibitors among the metabolites of this compound.

Table 1: Potential Transporters for Investigation

| Transporter Family | Specific Transporter | Cellular Location | Potential Role |

|---|---|---|---|

| ATP-binding cassette (ABC) | P-glycoprotein (ABCB1) | Intestine, Liver, Kidney, Blood-Brain Barrier | Efflux of parent compound or metabolites |

| ATP-binding cassette (ABC) | Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2) | Liver, Kidney, Intestine | Efflux of conjugated metabolites |

In-depth Mechanistic Enzymology of this compound Bioconversions

A detailed enzymatic analysis is required to understand the rates and routes of this compound metabolism. The methyl group at C3 may act as a steric shield, potentially altering the typical metabolic pathways seen with other androstanes and directing the compound towards alternative enzymatic modifications.

It is crucial to perform kinetic studies (determining Km and kcat) with a panel of recombinant human enzymes to identify the primary catalysts of its metabolism. While enzymes like those in the Cytochrome P450 family are likely involved in hydroxylation, and various hydroxysteroid dehydrogenases (HSDs) in oxido-reduction at C17, their specific efficiencies for this methylated substrate are unknown. Investigating a wider array of enzymes, including those not traditionally associated with steroid metabolism, could yield novel findings.

Table 2: Proposed Enzyme Kinetic Studies

| Enzyme | Potential Reaction | Kinetic Parameters to Determine |

|---|---|---|

| CYP3A4 | Hydroxylation at various positions | Km, Vmax/kcat |

| 17β-HSD type 2 | Oxidation of a potential 17-hydroxy metabolite | Km, Vmax/kcat |

| 5α-reductase | Reduction of the Δ5 bond (if isomerization occurs) | Km, Vmax/kcat |

Advanced Structural Biology Approaches for Receptor and Enzyme Complexes

To fully comprehend the biological activity of this compound, it is essential to visualize how it binds to its protein targets at the atomic level. Such structural information is foundational for understanding its mechanism of action and for any future drug design efforts.

High-resolution structural techniques are paramount. Co-crystallizing this compound or its primary active metabolites with the ligand-binding domains of nuclear receptors (such as the androgen or estrogen receptors) could provide precise details of the binding pocket interactions. For larger and more complex systems, such as membrane-bound cytochrome P450 enzymes, cryo-electron microscopy (cryo-EM) would be the method of choice to capture the steroid in the enzyme's active site. These structural snapshots would reveal the molecular basis for its binding affinity and specificity.

Development of Novel Research Probes and Pharmacological Tools Based on this compound

The unique structure of this compound makes it an attractive scaffold for the development of chemical probes to explore steroid biology. By chemically modifying the molecule to incorporate reporter tags, it can be transformed from a subject of study into a tool for discovery.

The synthesis of derivatives bearing fluorescent dyes, biotin (B1667282) tags for affinity purification, or photoreactive groups for covalent labeling of binding partners would create powerful reagents. These probes could be used in a variety of cell-based and biochemical assays to identify novel interacting proteins, map the subcellular localization of its targets, and dissect the downstream consequences of its binding.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Androstane (B1237026) |

Integration of Multi-Omics Technologies (e.g., Metabolomics, Proteomics) to Elucidate Systemic Impacts in Preclinical Models

The systemic effects of this compound in a biological system are the result of a complex cascade of molecular interactions. Multi-omics technologies, which allow for the large-scale study of different molecular layers such as proteins (proteomics) and metabolites (metabolomics), offer a powerful approach to unravel these complexities. nih.govnih.gov By applying these technologies to preclinical models, such as the mice used in early cancer inhibition studies waocp.org, researchers can move beyond single-endpoint measurements to a holistic understanding of the compound's impact.

Proteomics can identify and quantify the entire set of proteins in a cell or tissue, revealing how this compound may alter protein expression, post-translational modifications, and protein-protein interaction networks. wikipedia.orgcardiologicomonzino.it For instance, a proteomics study in a preclinical model could identify changes in the levels of enzymes involved in steroid metabolism, cell cycle regulation, or inflammatory pathways, providing mechanistic clues to its observed effects. cardiologicomonzino.it

Metabolomics, the comprehensive analysis of small molecule metabolites, provides a functional readout of the physiological state of a cell or organism. nih.gov An untargeted metabolomics approach could uncover unexpected metabolic pathways affected by this compound administration. frontiersin.org This could include alterations in lipid profiles, amino acid metabolism, or the energy-producing Krebs cycle, painting a detailed picture of the compound's systemic metabolic consequences. nih.govfrontiersin.org